4-methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide
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Description
4-methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide , often referred to as THIQ , belongs to the class of isoquinoline alkaloids . These compounds exhibit diverse biological activities and have garnered significant attention due to their potential therapeutic applications. THIQ-based natural and synthetic derivatives have been explored for their effects on various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ involves constructing the core scaffold. Commonly used synthetic strategies include reductive amination , cyclization , and functional group modifications . Researchers have developed novel analogs by modifying the THIQ structure, leading to compounds with enhanced biological activity .
Molecular Structure Analysis
The molecular formula of this compound is C~17~H~20~N~2~O~2~S . Its structure consists of a benzenesulfonamide group linked to a tetrahydroisoquinoline moiety. The methyl substitution at the 4-position adds steric effects and influences its interactions with biological targets .
Chemical Reactions Analysis
THIQ derivatives participate in various chemical reactions, including oxidation , reduction , and alkylation . These reactions can modify the functional groups, impacting the compound’s pharmacological properties. Researchers have explored these reactions to design analogs with improved efficacy .
Physical and Chemical Properties Analysis
Mechanism of Action
Properties
IUPAC Name |
4-methyl-N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-12-17-16-5-3-2-4-14(16)10-11-18-17/h2-9,17-19H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADKCMINPNJPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2C3=CC=CC=C3CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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